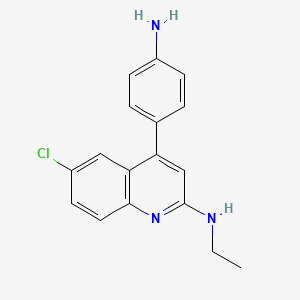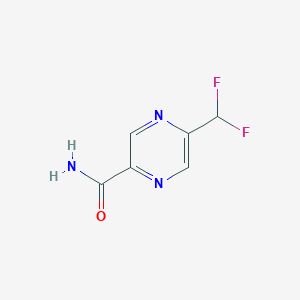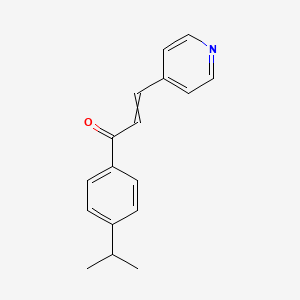
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is an organic compound that features a combination of a phenyl group substituted with an isopropyl group and a pyridine ring connected through a propenone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one typically involves the condensation of 4-isopropylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Brominated derivatives.
Applications De Recherche Scientifique
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylbenzaldehyde: A precursor in the synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one.
4-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
1-(4-Propan-2-ylphenyl)-2-pyridin-4-ylpropane: A structurally similar compound with a saturated linkage.
Uniqueness
This compound is unique due to its combination of a phenyl group with an isopropyl substituent and a pyridine ring connected through a propenone linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13(2)15-4-6-16(7-5-15)17(19)8-3-14-9-11-18-12-10-14/h3-13H,1-2H3 |
Clé InChI |
XJTPVBDIAVXYCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


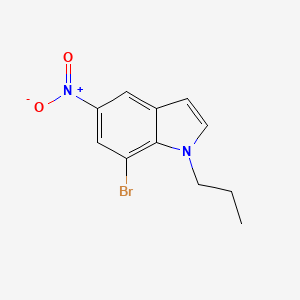
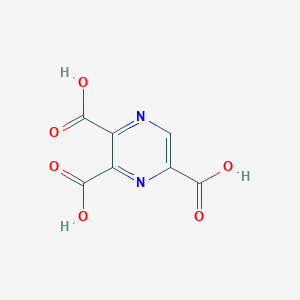
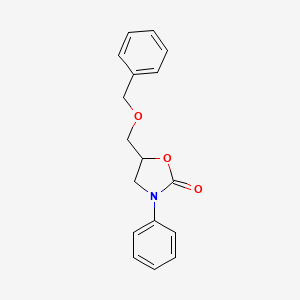

![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)

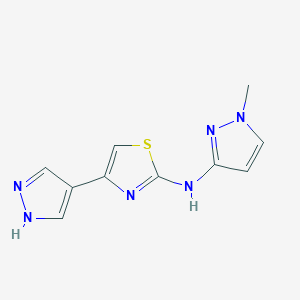
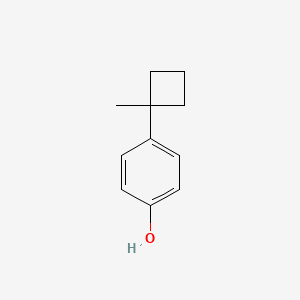
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
